Welcome to the BenchChem Online Store!
molecular formula C6H6N4O B8781867 3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one

3,5-Dihydro-7-methyl-4h-imidazo[4,5-d]pyridazin-4-one

Cat. No. B8781867
M. Wt: 150.14 g/mol
InChI Key: VWFLSBXIOIZAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07566707B2

Procedure details

A solution of 4.00 g sodium nitrite in 15 ml of water is added dropwise at 50° C. to 2.20 g of 4-amino-7-methyl-3H-imidazo[4,5-d]pyridazine in a mixture of 30 ml acetic acid, 5 ml of water and 0.5 ml concentrated sulphuric acid. The reaction mixture is stirred for a further two hours at 50° C. and then heated to 90° C. for one hour. After cooling to ambient temperature the reaction mixture is diluted with 30 ml of water. The precipitate formed is suction filtered, washed with water, ethanol and diethyl ether and dried.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N([O-])=O.[Na+].N[C:6]1[N:11]=[N:10][C:9]([CH3:12])=[C:8]2[N:13]=[CH:14][NH:15][C:7]=12.S(=O)(=O)(O)[OH:17]>O.C(O)(=O)C>[CH3:12][C:9]1[C:8]2[N:13]=[CH:14][NH:15][C:7]=2[C:6](=[O:17])[NH:11][N:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C2C(=C(N=N1)C)N=CN2
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
30 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred for a further two hours at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 90° C. for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature the reaction mixture
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water, ethanol and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1=NNC(C2=C1N=CN2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.